Dimethocaine hydrochloride
Overview
Description
Dimethocaine (hydrochloride), also known as larocaine, is a synthetic compound with local anesthetic properties. It was originally synthesized by the Hoffmann-La Roche company in 1930 and gained popularity in the United States as a local anesthetic during the 1930s. Dimethocaine is structurally related to cocaine and procaine, and it acts as a dopamine-reuptake inhibitor, producing stimulatory effects similar to those of cocaine .
Mechanism of Action
Target of Action
Dimethocaine hydrochloride primarily targets the dopamine transporter . This transporter controls the dynamics of the neurotransmitter dopamine, which plays a crucial role in many functions, including movement, cognition, and mood .
Mode of Action
This compound acts as a dopamine reuptake inhibitor . It blocks the dopamine transporters (DAT), thereby inhibiting the uptake of dopamine . This action is similar to that of cocaine, although dimethocaine is less potent .
Biochemical Pathways
The inhibition of dopamine reuptake by this compound affects the dopaminergic pathways . This results in an increase in the concentration of dopamine in the synaptic cleft, leading to enhanced and prolonged dopaminergic action .
Pharmacokinetics
This compound is mainly metabolized by N-acetylation, N-deethylation, or hydroxylation . The endogenous N-acetylation, a significant part of dimethocaine metabolism, is catalyzed by the NAT2 isozyme . This metabolic understanding emphasizes the potential for individual pharmacokinetic variations due to enzyme polymorphism, which could affect DMC’s safety profile .
Result of Action
The inhibition of dopamine reuptake by this compound leads to a stimulatory effect . This effect resembles that of cocaine, although dimethocaine is less potent . Just like cocaine, dimethocaine is addictive due to its stimulation of the reward pathway in the brain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is supplied in the form of a hydrochloride, a white crystalline powder soluble in water up to 50% . This solubility can affect its bioavailability and, consequently, its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethocaine is synthesized through the esterification of 4-aminobenzoic acid with 2,2-dimethyl-3-diethylaminopropanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The resulting product is then purified and converted into its hydrochloride salt form to enhance its solubility in water .
Industrial Production Methods
Industrial production of dimethocaine involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Dimethocaine undergoes several types of chemical reactions, including:
Ester Hydrolysis: The ester bond in dimethocaine can be hydrolyzed in the presence of water, leading to the formation of 4-aminobenzoic acid and 2,2-dimethyl-3-diethylaminopropanol.
Deethylation: The removal of ethyl groups from the nitrogen atom can occur under specific conditions.
Hydroxylation: The aromatic ring of dimethocaine can undergo hydroxylation, leading to the formation of hydroxylated metabolites.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions are commonly used for hydrolysis reactions.
Deethylation: Strong acids or bases can facilitate the deethylation process.
Hydroxylation: Catalysts such as cytochrome P450 enzymes are involved in the hydroxylation of the aromatic ring.
Major Products Formed
4-Aminobenzoic Acid: Formed from ester hydrolysis.
2,2-Dimethyl-3-diethylaminopropanol: Formed from ester hydrolysis.
Hydroxylated Metabolites: Formed from hydroxylation reactions.
Scientific Research Applications
Dimethocaine has several scientific research applications, including:
Local Anesthetic Research: Dimethocaine is used to study the mechanisms of local anesthesia and to develop new anesthetic agents.
Dopamine System Research: Due to its dopamine-reuptake inhibitory properties, dimethocaine is used to investigate the role of the dopamine system in various behaviors and neurological disorders.
Model Compound for Cocaine Research: Dimethocaine serves as a model compound for studying the mechanisms of action and addiction potential of cocaine.
Forensic Applications: Dimethocaine is used in forensic science to study its metabolism and detectability in biological samples.
Comparison with Similar Compounds
Similar Compounds
Cocaine: Both dimethocaine and cocaine inhibit dopamine reuptake and produce stimulatory effects.
Procaine: Dimethocaine and procaine are structurally related and both act as local anesthetics.
Lidocaine: Similar to dimethocaine, lidocaine is a local anesthetic, but it does not have significant dopamine-reuptake inhibitory properties.
Uniqueness of Dimethocaine
Dimethocaine’s uniqueness lies in its dual action as both a local anesthetic and a dopamine-reuptake inhibitor. This combination of properties makes it a valuable compound for research in both anesthesiology and neuropharmacology .
Properties
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTWKTDXBNHESE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94-15-5 (Parent) | |
Record name | Dimethocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70970620 | |
Record name | 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553-63-9 | |
Record name | Dimethocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHOCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z768GH360Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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